molecular formula C16H8BrF17 B063660 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene CAS No. 195324-88-0

1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene

Cat. No.: B063660
CAS No.: 195324-88-0
M. Wt: 603.11 g/mol
InChI Key: WFVQHMKBXVRLTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves the bromination of a perfluorinated alkyl benzene precursor. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and organostannanes. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and other side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the perfluorinated alkyl chain intact .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its bromine and perfluorinated alkyl chain. The bromine atom can participate in electrophilic aromatic substitution reactions, while the perfluorinated chain provides unique physical and chemical properties, such as high thermal stability and resistance to solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is unique due to its long perfluorinated alkyl chain, which imparts distinct properties such as high hydrophobicity, chemical inertness, and thermal stability. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

195324-88-0

Molecular Formula

C16H8BrF17

Molecular Weight

603.11 g/mol

IUPAC Name

1-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl)benzene

InChI

InChI=1S/C16H8BrF17/c17-8-3-1-7(2-4-8)11(23,24)13(27,28)15(31,32)16(33,34)14(29,30)12(25,26)9(18,19)5-6-10(20,21)22/h1-4H,5-6H2

InChI Key

WFVQHMKBXVRLTH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene

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